trans-4-Fluoro-3-methoxypyrrolidine hydrochloride

Description

Chemical Identity and Properties

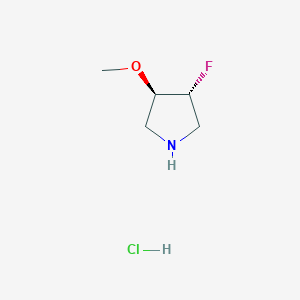

trans-4-Fluoro-3-methoxypyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with a methoxy substituent at the 3-position and a fluorine atom at the 4-position in its trans-configuration. Key identifiers include:

- CAS Number: 1203566-98-6 (most frequently cited) ; 2108511-81-3 (alternative, likely stereoisomer) .

- Molecular Formula: C₅H₁₁ClFNO (including the hydrochloride moiety) .

- Molecular Weight: 155.60 g/mol .

- Physical Properties: Predicted boiling point: 134.6±40.0°C; density: 1.05±0.1 g/cm³; pKa: 7.67±0.10 .

Applications

This compound is utilized in pharmaceutical research as a chiral building block for drug discovery, particularly in synthesizing neuromodulators or enzyme inhibitors. Its hydrochloride salt enhances solubility and stability for in vitro and in vivo studies .

Properties

IUPAC Name |

(3R,4R)-3-fluoro-4-methoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYUPOATRRHOKQ-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CNC[C@H]1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2108511-81-3 | |

| Record name | rac-(3R,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Fluoro-3-methoxypyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Methoxylation: The methoxy group is introduced at the 3-position using methanol in the presence of a base like sodium hydride.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-Fluoro-3-methoxypyrrolidine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products:

Oxidation: N-oxides of trans-4-Fluoro-3-methoxypyrrolidine.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in the development of new fluorinated compounds for material science.

Biology:

- Investigated for its potential as a bioactive molecule in drug discovery.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

- Used in medicinal chemistry research to design and synthesize new drug candidates.

Industry:

- Utilized in the production of specialty chemicals.

- Applied in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of trans-4-Fluoro-3-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are ongoing to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares trans-4-Fluoro-3-methoxypyrrolidine hydrochloride with analogous pyrrolidine and piperidine derivatives.

Key Differences

Structural Complexity: The target compound (trans-4-Fluoro-3-methoxypyrrolidine HCl) is simpler than (3R,4S)-tert-Butyl 3-Amino-4-methoxypyrrolidine-1-carboxylate, which includes a carbamate-protected amino group and tert-butyl moiety. This increases steric hindrance and alters reactivity . Piperidine derivatives (e.g., trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine HCl) exhibit larger ring systems and extended aromaticity, enhancing binding affinity for CNS targets but reducing metabolic stability .

Functional Group Impact: The fluorine atom in trans-4-Fluoro-3-methoxypyrrolidine HCl improves metabolic resistance compared to non-fluorinated analogs (e.g., trans-4-Methoxypyrrolidine derivatives) . Carboxylic acid-containing analogs (e.g., trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl) offer pH-dependent solubility, advantageous for oral drug formulations .

Price and Availability: trans-4-Fluoro-3-methoxypyrrolidine HCl is priced at 643 EUR/g, significantly higher than (3R,4S)-tert-Butyl 3-Amino-4-methoxypyrrolidine-1-carboxylate (25 EUR/100mg). This reflects its demand in high-purity pharmaceutical applications .

Notes on Data Discrepancies

- CAS Number Conflicts : The dual CAS numbers (1203566-98-6 and 2108511-81-3) likely represent stereoisomers or registry errors. Further spectroscopic validation is required .

- Molecular Formula Clarification : erroneously excludes the hydrochloride moiety (Cl), leading to an incorrect molecular weight (119.14 vs. 155.60 g/mol) .

Biological Activity

trans-4-Fluoro-3-methoxypyrrolidine hydrochloride is a pyrrolidine derivative with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom at the fourth position and a methoxy group at the third position of the pyrrolidine ring. Its molecular formula is with a molecular weight of 155.6 g/mol. The unique configuration imparts distinct electronic and steric properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine substitution enhances binding affinity and metabolic stability, while the methoxy group affects solubility and pharmacokinetics.

Key Mechanisms:

- Enzyme Interaction : The compound can modulate enzyme activity through competitive inhibition or allosteric modulation.

- Receptor Binding : It acts as a ligand for various receptors, potentially influencing signaling pathways related to disease processes.

Biological Activity

Research indicates that this compound serves as a model compound to study the effects of fluorine substitution on biological activity. It has been utilized in various studies to elucidate its interactions with biological macromolecules .

Case Studies

- Inhibition Studies : A study demonstrated that derivatives of this compound exhibited varying degrees of inhibition on transglutaminases, which are critical in several cellular processes .

- Therapeutic Applications : Investigations into its potential as a therapeutic agent have shown promise in targeting specific diseases, particularly due to its enhanced reactivity from fluorination.

Comparative Analysis

The following table summarizes the structural comparisons between this compound and similar compounds:

| Compound Name | Structural Highlights | Unique Features |

|---|---|---|

| Cis-4-Fluoro-3-methoxypyrrolidine Hydrochloride | Cis configuration at the fourth position | Different stereochemistry affecting activity |

| 3-Fluoro-4-methoxypyrrolidine | Lacks the fourth position fluorine | May exhibit different biological properties |

| 4-Methoxy-pyrrolidine | No fluorine substitution | Used primarily for different therapeutic applications |

This comparison highlights how the specific positioning of functional groups can significantly alter biological behavior and efficacy.

Research Applications

This compound is widely used in various fields:

- Medicinal Chemistry : As a building block for synthesizing complex organic molecules and potential drug candidates.

- Biological Research : To investigate the effects of fluorinated compounds on biological systems.

- Industrial Applications : In the development of specialty chemicals and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trans-4-Fluoro-3-methoxypyrrolidine hydrochloride with high stereochemical purity?

- Methodological Answer : The synthesis typically involves multi-step processes, including cyclization of pyrrolidine precursors followed by fluorination and methoxylation. For fluorinated pyrrolidines, methods like nucleophilic fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are common . Stereochemical control can be achieved via chiral auxiliaries or asymmetric catalysis. Post-synthesis, purification via recrystallization or chiral HPLC ensures enantiomeric excess ≥98% .

Q. How can researchers confirm the stereochemistry of this compound?

- Methodological Answer : X-ray crystallography is definitive for assigning absolute configuration. Alternatively, 2D NMR (e.g., NOESY) can identify spatial proximity of substituents. For example, coupling constants (J values) between protons on C3 and C4 in H NMR help distinguish cis/trans isomers .

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (with UV/ELSD detection) quantifies impurities. Ion chromatography monitors chloride content in the hydrochloride salt. Residual solvents are assessed via GC-MS per ICH guidelines .

Advanced Research Questions

Q. How do the fluorine and methoxy substituents influence the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies using accelerated degradation (e.g., 40°C/75% RH) and pH-dependent hydrolysis (pH 1–13) reveal decomposition pathways. LC-MS identifies degradation products, such as defluorinated or demethylated derivatives. The electron-withdrawing fluoro group enhances acid stability but may increase susceptibility to nucleophilic attack at basic pH .

Q. What strategies mitigate racemization during scale-up synthesis of this compound?

- Methodological Answer : Low-temperature reactions (<0°C) reduce thermal racemization. Protecting groups (e.g., Boc) stabilize intermediates. Continuous-flow systems minimize residence time in reactive conditions. In-process monitoring via polarimetry or chiral HPLC ensures stereochemical integrity .

Q. How does the trans-configuration affect the compound’s binding affinity in receptor studies compared to cis analogs?

- Methodological Answer : Molecular docking and SPR (surface plasmon resonance) assays compare binding modes. For example, trans-isomers of fluorinated pyrrolidines often exhibit higher affinity for G-protein-coupled receptors due to optimal spatial alignment of substituents .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How should researchers address this?

- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or residual solvents. Researchers should characterize batches via PXRD (powder X-ray diffraction) and DSC (differential scanning calorimetry). Standardized protocols (e.g., USP <921> for water content) ensure reproducibility .

Application-Oriented Questions

Q. What role does this compound play in designing kinase inhibitors?

- Methodological Answer : The pyrrolidine scaffold serves as a rigid core for positioning pharmacophores. Fluorine enhances membrane permeability, while the methoxy group modulates hydrogen bonding with ATP-binding pockets. SAR (structure-activity relationship) studies using IC50 assays guide optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.